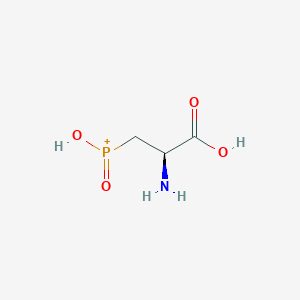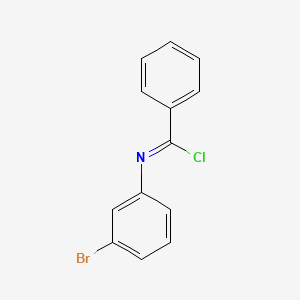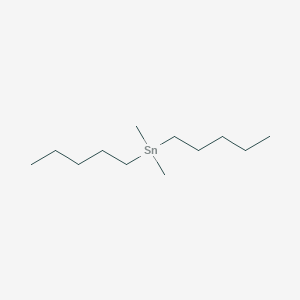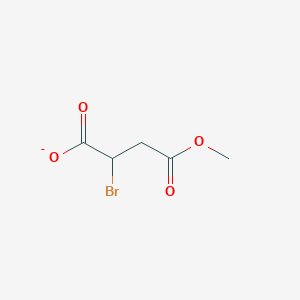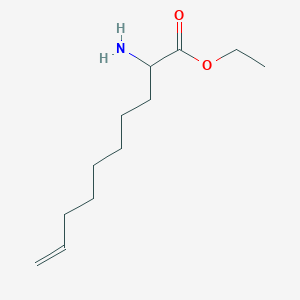
Ethyl 2-aminodec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-aminodec-9-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound, specifically, is characterized by the presence of an amino group and a double bond within its structure, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-aminodec-9-enoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The enolate ion is typically generated using a strong base such as sodium ethoxide in ethanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors can enhance mass and heat transfer, leading to higher conversion rates and better reactor performance .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethyl 2-aminodec-9-enoate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines or alcohols.
Substitution: Substituted amines or esters.
Applications De Recherche Scientifique
Ethyl 2-aminodec-9-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester and amino functionalities.
Industry: It is used in the production of fragrances and flavorings due to its ester group.
Mécanisme D'action
Ethyl 2-aminodec-9-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of an amino group and a double bond, which provide additional reactivity and versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Ethyl 2-aminodec-9-enoate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
91286-01-0 |
|---|---|
Formule moléculaire |
C12H23NO2 |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
ethyl 2-aminodec-9-enoate |
InChI |
InChI=1S/C12H23NO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h3,11H,1,4-10,13H2,2H3 |
Clé InChI |
TZAOEGOIOQCGKT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCCCCCC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


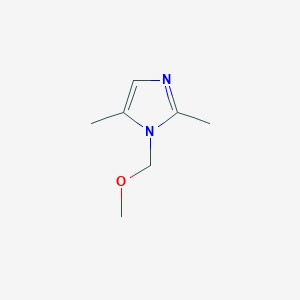

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
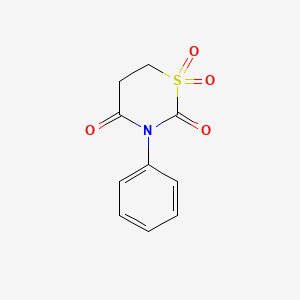
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)

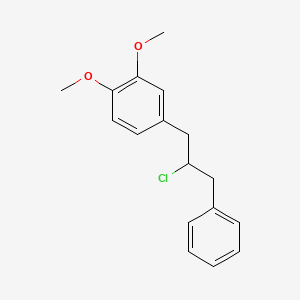
![N-[1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B14347731.png)
